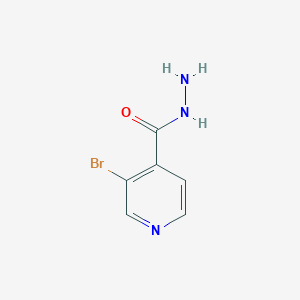
7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a nitro group at the 6th position, and a trifluoromethyl group at the 2nd position on the quinazolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group at the 6th position of a suitable quinazolinone precursor.
Methoxylation: Introduction of the methoxy group at the 7th position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Industry: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparación Con Compuestos Similares
6-Nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the nitro group at the 6th position.
7-Methoxy-6-nitroquinazolin-4(3H)-one: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness: The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H6F3N3O4 |
|---|---|
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
7-methoxy-6-nitro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6F3N3O4/c1-20-7-3-5-4(2-6(7)16(18)19)8(17)15-9(14-5)10(11,12)13/h2-3H,1H3,(H,14,15,17) |
Clave InChI |
JWSIZIJYYMETAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(NC2=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)





![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)




